molecular formula C31H29N5O4 B1663381 Asperlicin CAS No. 93413-04-8

Asperlicin

Cat. No.: B1663381
CAS No.: 93413-04-8
M. Wt: 535.6 g/mol
InChI Key: MGMRIOLWEROPJY-FPACPZPDSA-N
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Description

Asperlicin is a mycotoxin derived from the fungus Aspergillus alliaceus. It is known for its role as a selective antagonist for the cholecystokinin receptor CCK A. This compound has been used as a lead compound for the development of several novel cholecystokinin receptor antagonists with potential clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asperlicin involves several steps. One notable method includes the reaction of aryl iodide with vinyl iodide. This process requires specific reaction conditions, including the use of a palladium catalyst and a base to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves fermentation using the fungus Aspergillus alliaceus. The initial production yield was between 15 and 30 milligrams per liter. through the selection of natural variants, optimization of media, and rational mutant selection, the production yield has been increased to over 900 milligrams per liter .

Chemical Reactions Analysis

Types of Reactions

Asperlicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Asperlicin has several scientific research applications:

Mechanism of Action

Asperlicin exerts its effects by acting as a selective antagonist for the cholecystokinin receptor CCK A. It binds to the receptor and inhibits the action of cholecystokinin, a peptide hormone involved in various physiological processes such as digestion and appetite regulation. This inhibition can lead to potential therapeutic effects in conditions where cholecystokinin activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent and selective antagonism of the cholecystokinin receptor CCK A. Its structure allows for specific interactions with the receptor, making it a valuable lead compound for developing new cholecystokinin receptor antagonists .

Biological Activity

Asperlicin is a fungal metabolite primarily isolated from Aspergillus alliaceus, known for its significant biological activities, particularly as a cholecystokinin (CCK) antagonist. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

This compound is classified as a nonpeptide antagonist of CCK, a hormone that plays a crucial role in digestion and pancreatic function. The compound exhibits a unique structure that allows it to effectively inhibit CCK receptors, particularly the CCK-A receptor. This inhibition can lead to reduced pancreatic enzyme release and modulation of gastrointestinal motility.

Key Research Findings

  • Potency as CCK Antagonist :
    • This compound has been shown to be approximately 1000-fold more potent than proglumide, a previously established CCK receptor antagonist. In studies involving guinea pig acini, this compound demonstrated effective inhibition of CCK-induced amylase release with a half-maximal effective dose (ED50) of 109 mmol L10^{-9}\text{ mmol L} and maximum inhibition at 106 mmol L10^{-6}\text{ mmol L} .
  • Inhibition of Pancreatic Enzyme Release :
    • In vitro studies indicated that this compound significantly inhibited the release of pancreatic enzymes stimulated by CCK. For instance, at a concentration of 1011 mmol L10^{-11}\text{ mmol L}, this compound caused substantial inhibition of amylase release in response to CCK .
  • Genetic Characterization :
    • Recent research has characterized the biosynthetic pathway for this compound, identifying the gene cluster responsible for its production. This includes the genetic manipulation of nonribosomal peptide synthetases (NRPS) involved in the assembly of this compound peptidyl alkaloids from anthranilate .

Therapeutic Potential

This compound's potent antagonistic effects on CCK receptors suggest potential therapeutic applications in conditions such as pancreatitis and pancreatic carcinoma, where modulation of pancreatic enzyme secretion may be beneficial. Its unique properties position it as an investigational tool for further exploration in gastrointestinal disorders.

Comparative Biological Activity

The following table summarizes the biological activities and comparative potency of this compound against other known CCK antagonists:

CompoundED50 (mmol/L)Maximum Inhibition Concentration (mmol/L)Notes
This compound10910^{-9}10610^{-6}1000-fold more potent than proglumide
Proglumide10610^{-6}10410^{-4}Previously established CCK antagonist

Case Studies

  • In Vivo Studies :
    • A study involving fetal rat pancreata demonstrated that this compound effectively inhibited the action of CCK-8 on amylase activity during culture experiments, indicating its potential role in modulating pancreatic function .
  • Comparative Efficacy :
    • In comparative studies, this compound showed superior efficacy over other antagonists in inhibiting enzyme release stimulated by CCK, highlighting its potential for clinical applications in managing pancreatic disorders .

Properties

CAS No.

93413-04-8

Molecular Formula

C31H29N5O4

Molecular Weight

535.6 g/mol

IUPAC Name

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

InChI Key

MGMRIOLWEROPJY-FPACPZPDSA-N

SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Canonical SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Synonyms

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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